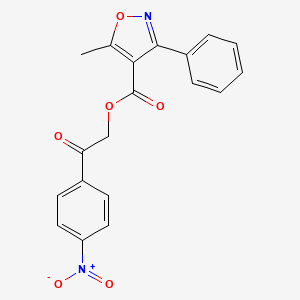

2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

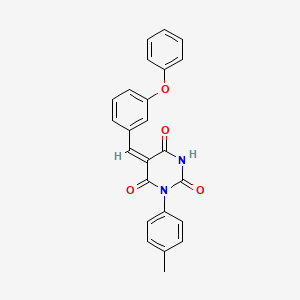

2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat ist eine komplexe organische Verbindung, die zur Familie der Oxazole gehört. Oxazole sind heterocyclische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung ist durch das Vorhandensein einer Nitrophenylgruppe, einer Oxoethylgruppe und einer Carboxylatgruppe gekennzeichnet, die am Oxazolring befestigt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Kondensation von 4-Nitrobenzaldehyd mit Ethylacetoacetat in Gegenwart einer Base, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Phenylhydrazin cyclisiert, um den Oxazolring zu bilden. Der letzte Schritt beinhaltet die Veresterung des Oxazolderivats mit Methylchlorformiat unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wird typischerweise für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsbedingungen präzise zu kontrollieren. Die Verwendung von Katalysatoren und Lösungsmitteln, die leicht recycelt werden können, ist in industriellen Umgebungen ebenfalls üblich, um Abfall zu minimieren und die Kosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Natriummethoxid in Methanol für nucleophile aromatische Substitution.

Hydrolyse: wässrige Natriumhydroxid für basische Hydrolyse oder Salzsäure für saure Hydrolyse.

Wichtigste gebildete Produkte

Reduktion: 2-(4-Aminophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Hydrolyse: 5-Methyl-3-phenyl-1,2-oxazol-4-carbonsäure und 2-(4-Nitrophenyl)-2-oxoethanol.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere auf seine antimikrobiellen und entzündungshemmenden Eigenschaften.

Materialwissenschaften: Die Verbindung wird für ihren Einsatz bei der Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.

Biologische Studien: Es wird als Sonde in biochemischen Assays zur Untersuchung von Enzymaktivitäten und Proteininteraktionen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In medizinischen Anwendungen kann die Verbindung bakterielle Enzyme hemmen oder entzündliche Signalwege modulieren, indem sie an Schlüsselproteine bindet. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während der Oxazolring über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Makromolekülen interagieren kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Methyl-3-phenyl-1,2-oxazol-4-carbonsäure: Fehlt die Nitrophenyl- und Oxoethylgruppe, was sie in bestimmten chemischen Reaktionen weniger reaktiv macht.

2-(4-Aminophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat: Eine reduzierte Form der Zielverbindung mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

2-(4-Nitrophenyl)-2-oxoethyl-5-methyl-3-phenyl-1,2-oxazol-4-carboxylat ist aufgrund des Vorhandenseins sowohl der Nitrophenyl- als auch der Oxoethylgruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese funktionellen Gruppen ermöglichen eine Vielzahl von chemischen Modifikationen und Interaktionen mit biologischen Zielstrukturen, was die Verbindung vielseitig für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C19H14N2O6 |

|---|---|

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

[2-(4-nitrophenyl)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H14N2O6/c1-12-17(18(20-27-12)14-5-3-2-4-6-14)19(23)26-11-16(22)13-7-9-15(10-8-13)21(24)25/h2-10H,11H2,1H3 |

InChI-Schlüssel |

KYUSWIYEVZPNNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)

![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)

![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)

![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)

![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11668100.png)

![4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11668103.png)

![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)

![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)

![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11668115.png)

![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)

![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)